2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]imidazole core, a methylisothiazol group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may serve as a tool for studying enzyme inhibition or receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs targeting various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it valuable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's interaction with these targets can modulate their activity, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
This compound hydrochloride
This compound sulfate
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Biological Activity
2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several key steps in organic chemistry. The compound is characterized by its unique structure, which combines a benzimidazole core with a methylisothiazole moiety. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing isothiazole and benzimidazole structures. For instance, derivatives of similar compounds have shown significant activity against various bacterial strains:
Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
---|---|---|---|
1 | E. coli | 26.3 | 52.6 |
2 | B. cereus | 40.5 | 81.0 |
3 | P. aeruginosa | 378.5 | 757.0 |
These results suggest that modifications in the chemical structure can enhance antimicrobial potency .
Antiurease Activity
The compound's potential as an antiurease agent has also been investigated. In studies evaluating similar imidazole derivatives, compounds exhibited varying degrees of inhibition against urease enzymes:
Sample Code | Inhibition (%) at 0.5 mM | IC50 (µM) |
---|---|---|
4a | 76.44 | 47.53 |
4b | 76.54 | 47.64 |
4c | 92.58 | 11.35 |
The most potent compound demonstrated an IC50 value significantly lower than that of standard inhibitors, indicating promising antiurease activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The structural features allow for interaction with active sites of enzymes such as urease and various bacterial targets.
- Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals, contributing to their overall biological efficacy .
Case Studies
A notable case study involved the evaluation of similar compounds against resistant bacterial strains such as MRSA and Pseudomonas aeruginosa. These studies revealed that certain derivatives exhibited higher potency compared to traditional antibiotics, suggesting a potential role in combating antibiotic resistance .
Properties
IUPAC Name |
2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-7-5-12(19-17-7)16-13(18)9-3-4-10-11(6-9)15-8(2)14-10/h5,9H,3-4,6H2,1-2H3,(H,14,15)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCIMFBLSIMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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